molecular formula C22H23BrN6O5 B13774377 Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- CAS No. 63467-25-4

Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-

Cat. No.: B13774377
CAS No.: 63467-25-4
M. Wt: 531.4 g/mol
InChI Key: WIIYVWHFGTUCNS-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- is a complex azo dye derivative characterized by a brominated nitrophenyl group, an azo (-N=N-) linkage, and a substituted acetamide moiety.

Properties

CAS No.

63467-25-4

Molecular Formula

C22H23BrN6O5

Molecular Weight

531.4 g/mol

IUPAC Name

N-[2-[(2-bromo-4-nitrophenyl)diazenyl]-5-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide

InChI

InChI=1S/C22H23BrN6O5/c1-3-27(10-11-28-21(31)8-9-22(28)32)15-4-7-19(20(13-15)24-14(2)30)26-25-18-6-5-16(29(33)34)12-17(18)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,30)

InChI Key

WIIYVWHFGTUCNS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Br)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- typically involves a multi-step process. The initial step often includes the diazotization of 2-bromo-4-nitroaniline, followed by coupling with a suitable amine to form the azo compound. The final step involves the acylation of the azo compound with acetic anhydride to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, nitro compounds, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Widely used as a dye in textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction in biological systems, leading to the release of active amines that interact with cellular components, thereby exerting their effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The presence of nitro (-NO2) and bromo (-Br) groups enhances lightfastness and color intensity but reduces solubility in aqueous media .
  • Amino Side Chains: Diethylamino or pyrrolidinyl ethylamino groups improve solubility in organic solvents, whereas phenylmethylamino groups increase hydrophobicity .
  • Functional Additions: Methoxy (-OCH3) or cyano (-CN) substituents modulate electronic transitions, shifting absorption maxima (λmax) and enabling application-specific tuning .

Heterocyclic Analogs

Compounds like N-[2-[2-(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)diazenyl]-5-(diethylamino)phenyl]-2-phenoxyacetamide incorporate benzisothiazol rings instead of simple aryl groups. These heterocycles introduce additional conjugation pathways, resulting in:

  • Red-Shifted Absorption : Extended π-systems lead to λmax values exceeding 600 nm, suitable for near-infrared applications.
  • Increased Reactivity : The benzisothiazol moiety may participate in redox reactions, limiting utility in high-temperature dyeing but enabling catalytic or sensing roles .

Research Findings and Computational Insights

A DFT-based comparative study of analogous azo dyes (e.g., N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide) revealed that electron-withdrawing groups stabilize the azo linkage, reducing susceptibility to photodegradation . For the target compound, the bromo-nitro-phenyl group likely confers similar stability, while the pyrrolidinyl ethylamino side chain may introduce steric hindrance, further mitigating decomposition .

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